molecular formula C24H24N4O B4597747 N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(3,4-DIMETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(3,4-DIMETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE

Cat. No.: B4597747
M. Wt: 384.5 g/mol
InChI Key: BQWJXQYXQRFOJD-UHFFFAOYSA-N
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Description

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(3,4-DIMETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(3,4-DIMETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials may include 1,3-dimethyl-1H-pyrazole, 3,4-dimethylbenzaldehyde, and 8-methylquinoline-4-carboxylic acid. The reactions may involve condensation, cyclization, and amide bond formation under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes to increase yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(3,4-DIMETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce different amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(3,4-DIMETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biology, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a fluorescent probe or a ligand for specific receptors may also be explored.

Medicine

In medicinal chemistry, this compound may be evaluated for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industry, this compound may find applications in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(3,4-DIMETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

  • 2-Phenylquinoline
  • 8-Methylquinoline
  • 4-Carboxamide derivatives of quinoline

Uniqueness

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(3,4-DIMETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-(1,3-dimethylpyrazol-4-yl)-8-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-14-9-10-18(11-16(14)3)21-12-20(19-8-6-7-15(2)23(19)25-21)24(29)26-22-13-28(5)27-17(22)4/h6-13H,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWJXQYXQRFOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)NC4=CN(N=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(3,4-DIMETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE
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N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(3,4-DIMETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE
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N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(3,4-DIMETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE
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N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(3,4-DIMETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE
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N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(3,4-DIMETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE
Reactant of Route 6
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N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(3,4-DIMETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE

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